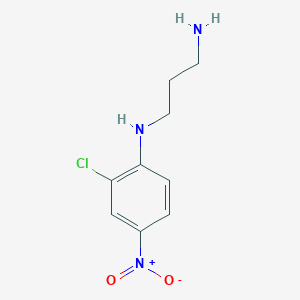

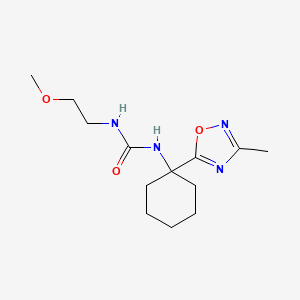

![molecular formula C13H21NO3 B2954132 叔丁基 5-氧代-2-氮杂螺[3.5]壬烷-2-甲酸酯 CAS No. 2306272-86-4](/img/structure/B2954132.png)

叔丁基 5-氧代-2-氮杂螺[3.5]壬烷-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate” is a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors . It is also reported to be used in the preparation of compounds for treating diabetes and metabolic diseases as a GPR119 agonist .

Synthesis Analysis

The synthesis of “tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate” involves various techniques such as NMR, HPLC, LC-MS, and UPLC . One method involves the synthesis of tert-butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate from tert-butyl 1,1-dichloro-2-oxo-7-azaspiro [3.5]nonane-7-carboxylate .Molecular Structure Analysis

The molecular formula of “tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate” is C13H21NO3 . The InChI code is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 239.31 . The storage temperature is recommended to be at 4°C .科学研究应用

EGFR Inhibitors Synthesis

tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate: is utilized in the preparation of diaminopyrimidines, which serve as inhibitors for the Epidermal Growth Factor Receptor (EGFR). EGFR is a critical target in cancer therapy, and inhibitors play a significant role in the treatment of various cancers by blocking the signal transduction pathways that lead to cell proliferation .

CCR3 Antagonists Design

This compound is also a valuable reactant in the design and synthesis of antagonists for C-C chemokine receptor type 3 (CCR3). These antagonists are important in treating allergic inflammatory conditions such as asthma and allergic rhinitis by blocking the action of eotaxin, a chemokine that recruits eosinophils to inflammatory sites .

Chemical Space Exploration

The tert-butyl group and the spirocyclic framework of this compound provide a convenient entry point for novel compounds accessing chemical space complementary to piperidine ring systems. This is particularly useful in medicinal chemistry for the discovery of new therapeutic agents with unique structural features .

Multifunctional Modules in Drug Discovery

The spirocyclic building block of tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate offers straightforward functional handles for further diversification, making it a multifunctional module in drug discovery. This allows for the synthesis of novel azaspiro compounds with potential therapeutic applications .

Synthetic Applications

The compound’s structure allows for selective derivation on its rings, enabling synthetic applications such as incorporating moieties in various positions to access targets of choice. This flexibility is advantageous in synthetic organic chemistry for creating complex molecules .

X-ray Crystallography Studies

It has been used in single-crystal X-ray diffraction studies to determine molecular structures, which is essential in understanding compound properties and interactions at the atomic level .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word 'Warning’ . Hazard statements include H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

Similar compounds have been used in the preparation of diaminopyrimidines as egfr inhibitors , suggesting potential targets could be enzymes like EGFR (Epidermal Growth Factor Receptor).

Biochemical Pathways

If it acts as an EGFR inhibitor like related compounds , it could impact pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, which are all downstream of EGFR.

Result of Action

If it acts as an EGFR inhibitor like related compounds , it could potentially inhibit cell proliferation and induce apoptosis in cells overexpressing EGFR.

属性

IUPAC Name |

tert-butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)7-5-4-6-10(13)15/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQJEJXSBHAVDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

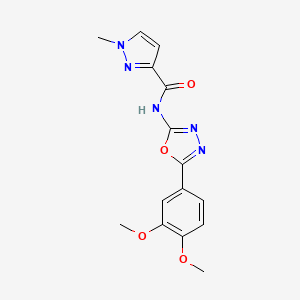

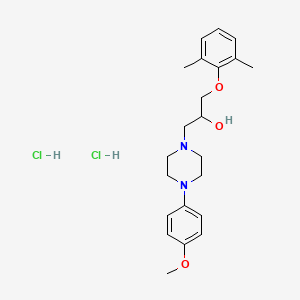

![N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954050.png)

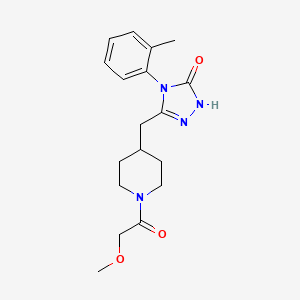

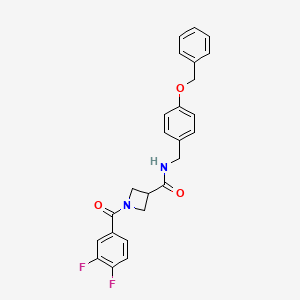

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)

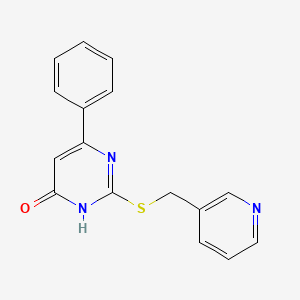

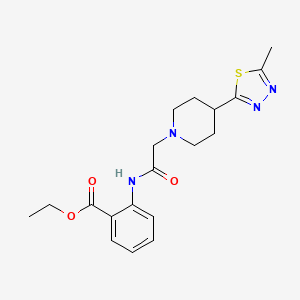

![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)

![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)

![4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide](/img/structure/B2954069.png)